
Famoxon
Vue d'ensemble
Description
Famphur Oxon-D6 is labelled Famphur Oxon, a metabolite of Famphur which is an organophosphate insecticide and pesticide that is used a veterinary chemical to eliminate parasites from animals. Famphur is usually administered orally to the livestock, or can be injected as well.
Applications De Recherche Scientifique
pH-Controlled Drug Release
Famotidine, used as a model drug in a study by (Xu et al., 2009), demonstrated that hydroxypropyl methylcellulose phthalate (HPMCP) coating on mesoporous silica tablets can effectively control drug release in a pH-dependent manner. This application is particularly relevant in optimizing drug release systems in different parts of the gastrointestinal tract.
Antifungal and Antibiotic Properties
Famoxadone, an antibiotic used against plant pathogenic fungi, was shown by (Pember et al., 2005) to inhibit mitochondria ubiquinol:cytochrome c oxidoreductase. This finding highlights its potential for broader applications in managing plant diseases and possibly other applications where similar biochemical pathways are targeted.
Development of Communication Media
A study by (Rezkiani & Aprilia, 2023) introduced an alternative and augmentative communication media called "Famopa," designed for individuals with autism spectrum disorder. This development underscores the versatility of Famoxon-related research in addressing communication challenges in neurodevelopmental disorders.
Food Addiction Treatment
Famoxadone's role in treating food addiction was explored by (Leary et al., 2021). This systematic review highlights the potential of Famoxadone in managing symptoms and diagnoses of food addiction, suggesting its applicability beyond its primary use as an antifungal agent.
Agricultural Applications
(Andrieu et al., 2001) discussed how Famoxadone, under the trade name Famoxate®, acts as a broad-spectrum fungicide. Its effectiveness against pathogens like Plasmopara viticola and Phytophthora infestans highlights its significance in crop protection, enhancing agricultural productivity.
Diagnostic Applications
Research by (Teerinen et al., 2014) on a paper-based lateral flow assay for morphine, using this compound as a model analyte, indicates its potential in developing low-cost, portable diagnostics for drug abuse screening.
Mécanisme D'action
Target of Action
Famoxon, also known as Famotidine, is a histamine H2 receptor antagonist . The primary target of this compound is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid . By inhibiting these receptors, this compound can effectively reduce the production of stomach acid .
Mode of Action
This compound works by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells . This inhibition prevents histamine from stimulating the cells to produce gastric acid . This compound’s action is dose-dependent, with higher doses resulting in a longer duration of action and a greater inhibitory effect on gastric acid secretion .
Biochemical Pathways
The biochemical pathway affected by this compound involves the histamine H2 receptor signaling pathway . When histamine binds to the H2 receptors on the gastric parietal cells, it triggers a series of reactions that lead to the production of gastric acid . By blocking these receptors, this compound interrupts this pathway, reducing the production of gastric acid .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is incompletely absorbed after oral administration, with peak serum concentrations achieved within 1 to 3 hours . This compound is metabolized minimally, with about 30% to 35% of the drug undergoing metabolism to form an inactive metabolite . Approximately 25% to 30% of an oral dose and 65% to 70% of an intravenous dose are excreted unchanged in the urine . The elimination half-life of this compound is between 2.5 to 3.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . By inhibiting the histamine H2 receptors on the gastric parietal cells, this compound prevents the cells from producing gastric acid in response to histamine stimulation . This results in a decrease in gastric acidity, which can help to alleviate symptoms associated with conditions such as duodenal ulcers, benign gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound, potentially reducing its bioavailability . Additionally, factors such as pH levels and the presence of other medications can also impact the effectiveness and stability of this compound . Therefore, it is important for these factors to be considered when administering this compound.
Propriétés
IUPAC Name |
[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHKKZZKAZVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041967 | |
| Record name | Famphur O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960-25-8 | |
| Record name | Famphur oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=960-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Famoxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Famphur O-analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAMOXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


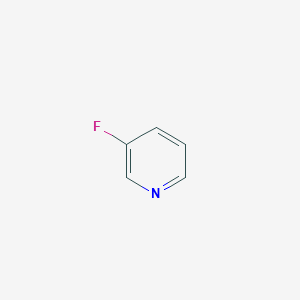

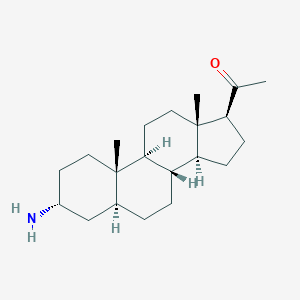
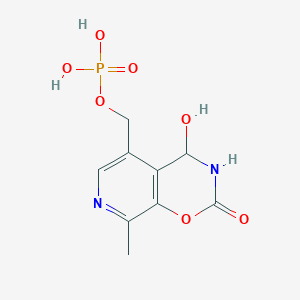
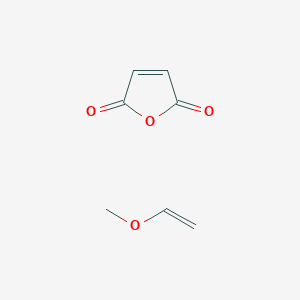
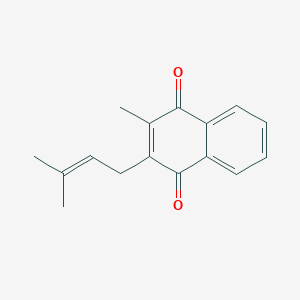
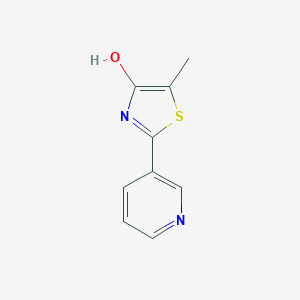
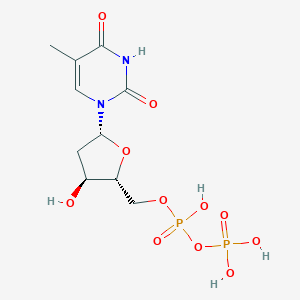
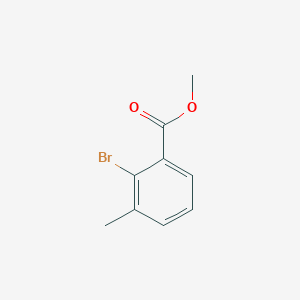
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
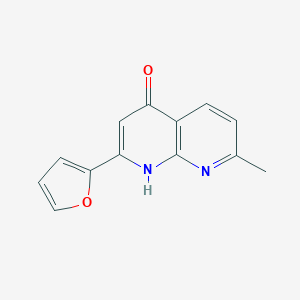

![1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B146998.png)

